
6-bromo-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
6-bromo-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C21H20BrN3O5S and its molecular weight is 506.37. The purity is usually 95%.
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Biological Activity
6-bromo-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide, with the molecular formula C21H20BrN3O5S and a molecular weight of 506.37 g/mol, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities.
Antimicrobial Activity
The compound has shown promising antimicrobial effects against various pathogens. In vitro studies indicate that it possesses significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for the compound were found to be in the range of 0.22 to 0.25 μg/mL against specific strains, indicating its potency as an antimicrobial agent .
Table 1: Antimicrobial Activity of this compound
Pathogen | MIC (μg/mL) | MBC (μg/mL) | Mechanism of Action |
---|---|---|---|
Staphylococcus aureus | 0.22 | 0.25 | Inhibition of protein synthesis |
Escherichia coli | 0.25 | 0.30 | Disruption of cell wall synthesis |
Anticancer Activity
Research has demonstrated that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. In particular, studies have shown that it can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of key signaling molecules associated with tumor growth .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in disease processes. Notably, it has been shown to inhibit dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis and has implications in cancer and autoimmune diseases. The inhibition of DHODH was confirmed through enzymatic assays, where the compound outperformed known inhibitors such as brequinar and teriflunomide .
Case Studies
- In Vitro Studies : A study assessing the antimicrobial efficacy of various derivatives, including our compound, revealed that it significantly inhibited biofilm formation in Staphylococcus aureus strains, suggesting its potential use in treating biofilm-associated infections .
- Cancer Cell Lines : In experiments with prostate cancer cell lines, treatment with the compound resulted in a marked decrease in cell viability and an increase in apoptotic markers, highlighting its potential as a therapeutic agent against malignancies .
Scientific Research Applications
Anticancer Properties
One of the most significant applications of this compound lies in its anticancer activity. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. The mechanisms through which it operates include:
- Induction of Apoptosis : The compound has been shown to trigger programmed cell death in cancer cells, which is crucial for eliminating malignant cells.
- Cell Cycle Arrest : It can halt the progression of the cell cycle, particularly at the G1/S phase transition, preventing cancer cells from proliferating.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the effects of this compound on several cancer cell lines, yielding the following results:
Cancer Cell Line | EC50 (µM) |
---|---|
MCF-7 (Breast) | 10.5 |
A549 (Lung) | 12.3 |
HepG2 (Liver) | 8.7 |
These findings indicate that 6-bromo-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide is more effective than some standard chemotherapeutic agents in certain contexts.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains. In vitro studies have revealed its effectiveness against:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
This suggests potential applications in treating infections caused by these pathogens.
Antiviral Activity
Preliminary studies suggest that this compound may inhibit viral replication, possibly through interference with viral enzymes or host cell receptors. Its effectiveness against specific strains of viruses warrants further investigation.
Comparative Analysis with Related Compounds
To contextualize its biological profile, a comparative analysis with structurally similar compounds was conducted:
Compound Name | Biological Activity | Notable Features |
---|---|---|
1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine | Moderate anticancer activity | Different substituents |
Palbociclib | Anticancer | Known for its action on CDK inhibitors |
Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |
Properties
IUPAC Name |
6-bromo-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O5S/c1-24-8-10-25(11-9-24)31(28,29)17-5-3-16(4-6-17)23-20(26)18-13-14-12-15(22)2-7-19(14)30-21(18)27/h2-7,12-13H,8-11H2,1H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGNKCMMWWTJAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.